molecular formula C10H11BrFNO B1486613 3-Bromo-4-fluoro-N-propylbenzamide CAS No. 1065074-04-5

3-Bromo-4-fluoro-N-propylbenzamide

Cat. No. B1486613
CAS RN: 1065074-04-5
M. Wt: 260.1 g/mol
InChI Key: BCVBKPOAPDTVGW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-propylbenzamide is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 . It is also known by its CAS number 1065074-04-5 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluoro-N-propylbenzamide consists of a benzene ring substituted with a bromo group, a fluoro group, and a propylbenzamide group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 316.1±32.0 °C and a predicted density of 1.419±0.06 g/cm3 . The compound is also predicted to have a pKa of 14.04±0.46 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmaceutical Compounds

3-Bromo-4-fluoro-N-propylbenzamide: is utilized in medicinal chemistry as a building block for the synthesis of various pharmaceutical compounds. Its bromo and fluoro substituents make it a valuable intermediate in constructing molecules with potential biological activity. For instance, it can be used to synthesize anti-inflammatory drugs, antitumor agents, and antiviral drugs . The presence of both electron-withdrawing groups could potentially lead to compounds that interact selectively with biological targets.

Materials Science: Advanced Polymer Research

In materials science, this compound finds application in the development of advanced polymers. Its incorporation into polymer chains can impart unique properties such as increased resistance to degradation or enhanced thermal stability. Researchers might explore its use in creating new types of flame-retardant materials or coatings with specific desired characteristics .

Organic Synthesis: Benzylic Functionalization

The benzylic position of 3-Bromo-4-fluoro-N-propylbenzamide is reactive, allowing for various organic transformations. It can undergo free radical bromination, nucleophilic substitution, or oxidation, which are fundamental reactions in organic synthesis. These reactions can be leveraged to create complex molecules for further research and development .

Drug Discovery: Lead Compound Optimization

In drug discovery, 3-Bromo-4-fluoro-N-propylbenzamide can play a role in lead optimization. Its structural features can be modified to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds. Researchers may explore its use in the design of drug candidates with better absorption, distribution, metabolism, and excretion (ADME) properties .

Agrochemical Development: Pesticide Synthesis

This compound’s potential in agrochemical development lies in its ability to be transformed into pesticides. Its halogenated nature could be exploited to synthesize compounds with specific modes of action against pests, contributing to the development of new pesticides or herbicides with lower environmental impact .

Environmental Studies: Pollutant Degradation

In environmental studies, researchers might investigate the use of 3-Bromo-4-fluoro-N-propylbenzamide in the degradation of pollutants. Its chemical structure could be part of catalytic systems that break down harmful organic compounds in water or soil, aiding in bioremediation efforts .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical properties, 3-Bromo-4-fluoro-N-propylbenzamide can serve as a standard in chromatographic analysis. It could be used to calibrate instruments or as a reference compound in the qualitative and quantitative analysis of complex mixtures .

Chemical Education: Teaching Advanced Synthesis Techniques

Lastly, in chemical education, this compound provides an excellent case study for teaching advanced synthesis techniques. Students can learn about halogenation reactions, amide bond formation, and the strategic use of substituents to influence chemical reactivity .

Safety and Hazards

The compound is classified as dangerous with hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)7-3-4-9(12)8(11)6-7/h3-4,6H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVBKPOAPDTVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674538
Record name 3-Bromo-4-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-N-propylbenzamide

CAS RN

1065074-04-5
Record name 3-Bromo-4-fluoro-N-propylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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